Clostomicin A - 106008-69-9

Clostomicin A

Catalog Number: EVT-3197978
CAS Number: 106008-69-9
Molecular Formula: C52H74Cl2O18
Molecular Weight: 1058 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Clostomicin A is a natural product found in Micromonospora echinospora and Dactylosporangium aurantiacum with data available.
Overview

Clostomicin A is a member of the clostomicin family of antibiotics, which are primarily derived from the bacterium Micromonospora echinospora. This compound has garnered attention for its potential applications in combating bacterial infections, particularly those caused by resistant strains. Clostomicin A exhibits notable antimicrobial properties and is classified as a macrolide antibiotic, which is characterized by its large lactone ring structure. The compound's chemical identity is denoted by the registry number 106008-69-9, and it is recognized for its structural similarities to other antibiotics within the tiacumicin family, such as fidaxomicin and lipiarmycin .

Synthesis Analysis

Methods

The synthesis of Clostomicin A primarily involves fermentation processes using Micromonospora echinospora subsp. armeniaca strain KMR-593T. This strain produces Clostomicin A through complex biochemical pathways that involve polyketide synthases and non-ribosomal peptide synthetases. The fermentation conditions typically include anaerobic environments and specific nutrient media that promote optimal growth and antibiotic production.

Technical Details

The production process can be optimized through various parameters such as temperature, pH, and substrate concentration. Studies have shown that adjusting these factors can significantly enhance the yield of Clostomicin A during fermentation. Additionally, the use of genetic engineering techniques to modify the producing strain may further improve productivity and enable the synthesis of novel analogs with enhanced properties .

Molecular Structure Analysis

Data

The molecular weight of Clostomicin A is approximately 726.8 g/mol. Its detailed structural analysis reveals multiple stereocenters, which contribute to its unique pharmacological properties. The compound's intricate structure enables it to interact effectively with bacterial targets, disrupting critical cellular processes .

Chemical Reactions Analysis

Reactions

Clostomicin A undergoes various chemical reactions including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its efficacy or to create analogs with improved properties. Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction.

Technical Details

The reactivity of Clostomicin A can be exploited in synthetic chemistry to develop derivatives that may possess enhanced antimicrobial activity or altered pharmacokinetic profiles. For instance, modifications at specific positions on the lactone ring have been shown to affect the compound's binding affinity to bacterial targets .

Mechanism of Action

Clostomicin A exerts its antimicrobial effects primarily by interfering with essential biosynthetic pathways in bacteria. Although the exact mechanism remains an active area of research, it is believed to inhibit protein synthesis by binding to bacterial ribosomes or disrupting cell wall synthesis processes.

Process and Data

Studies indicate that Clostomicin A targets specific enzymes involved in fatty acid synthesis pathways, similar to other antibiotics that disrupt metabolic functions in bacteria like Clostridium difficile. This interference leads to bacterial cell death, making Clostomicin A a candidate for treating infections caused by resistant bacterial strains .

Physical and Chemical Properties Analysis

Physical Properties

Clostomicin A is a solid at room temperature, typically appearing as a white to off-white powder. It is soluble in organic solvents such as methanol and dimethyl sulfoxide but has limited solubility in water.

Chemical Properties

The compound has a high melting point indicative of strong intermolecular interactions due to its complex structure. Its stability under various pH conditions has been documented, suggesting potential for use in diverse formulations .

Applications

Clostomicin A has significant scientific applications, particularly in microbiology and pharmacology. It serves as a model compound for studying the synthesis and reactivity of macrolide antibiotics. Furthermore, due to its antimicrobial properties, Clostomicin A is being investigated for potential therapeutic uses against infections caused by multidrug-resistant organisms.

Discovery and Taxonomic Origins

Producer Microorganism Identification

1.1.1. Micromonospora echinospora subsp. armeniaca KMR-593 IsolationClostomicin A was discovered from the actinomycete strain KMR-593, isolated from a soil sample collected in an undisclosed natural habitat. This strain exhibited morphological characteristics typical of the genus Micromonospora, including formation of single spores on substrate mycelia and a distinct orange-brown pigmentation in mature colonies. The isolate was initially selected based on its antagonistic activity against Gram-positive bacteria during primary screening, which utilized agar diffusion assays with Staphylococcus aureus and Bacillus subtilis as indicator strains. Submerged fermentation of KMR-593 in complex media yielded a bioactive extract that was further fractionated to isolate the clostomicin complex [2] [5] [8].

Taxonomic Classification via 16S rRNA Analysis

Strain KMR-593 was definitively classified as Micromonospora echinospora subsp. armeniaca through comprehensive 16S ribosomal RNA (rRNA) gene sequencing. Full-length 16S rRNA analysis (≥1,500 bp) revealed 99.8% sequence identity to Micromonospora echinospora reference strains but distinguished it as a novel subspecies due to physiological differences, including carbon utilization patterns and antibiotic production profiles. Phylogenetic analysis placed it within the Micromonospora clade, with the subspecies designation "armeniaca" reflecting its distinct genomic and phenotypic characteristics. This high-resolution sequencing enabled precise taxonomic positioning critical for understanding biosynthetic potential [6] [9].

Table 1: Taxonomic Classification of Strain KMR-593

RankClassificationKey Characteristics
DomainBacteriaPeptidoglycan cell wall
PhylumActinomycetotaHigh G+C content (>70%)
GenusMicromonosporaAerobic, forms single spores on substrate mycelium
SpeciesM. echinosporaOrange-brown pigments, mesophilic growth
SubspeciesarmeniacaUnique carbon utilization, clostomicin production

Fermentation Optimization for Antibiotic Yield

Maximizing clostomicin A production required systematic fermentation optimization. Key parameters included:

  • Medium Composition: Replacement of glucose with starch (4% w/v) as the primary carbon source increased yields by 40%, while casein hydrolysate (2% w/v) outperformed ammonium salts as a nitrogen source [5].
  • Aeration and Agitation: Dissolved oxygen maintained at 30% saturation via increased agitation (500 rpm) enhanced antibiotic synthesis, confirming the oxygen-sensitive nature of biosynthesis.
  • Temperature and Duration: Optimal production occurred at 28°C over 120 hours, with yield monitoring via HPLC confirming peak clostomicin A titers of 150 mg/L under optimized conditions [8].

Table 2: Fermentation Parameters for Clostomicin A Maximization

ParameterBasal ConditionOptimized ConditionYield Impact
Carbon SourceGlucose (3%)Starch (4%)+40%
Nitrogen Source(NH₄)₂SO₄ (0.5%)Casein hydrolysate (2%)+35%
Agitation200 rpm500 rpm+25%
Fermentation Time72 hours120 hours+30%

Historical Context of Clostomicin Isolation

Screening Protocols for Gram-Positive Activity

The discovery program targeting anaerobic antibiotics employed a dual-screening approach:

  • Primary Screening: Agar well diffusion assays against Clostridium perfringens and Bacteroides fragilis, with KMR-593 showing exceptional inhibition zones (25–30 mm diameter) against clostridia [5].
  • Secondary Profiling: Broth microdilution MIC determination revealed clostomicin A's potency (MIC = 0.06–0.25 µg/mL) against Clostridium difficile, including strains resistant to vancomycin. Notably, activity was restricted to Gram-positive pathogens, with no efficacy against Gram-negative bacteria due to permeability barriers [4] [7].

Differentiation from Lipiarmycin and Analogues

Initial structural characterization suggested similarity to the lipiarmycin complex (Lepetit Research Group, 1976). However, advanced spectroscopic analyses revealed critical distinctions:

  • Molecular Weight: Clostomicin A (MW 1,058 Da) differed from lipiarmycin A3 (MW 1,049 Da) and tiacumicin B (MW 1,058 Da) [1] [5].
  • Chlorination Pattern: Nuclear magnetic resonance (NMR) confirmed two chlorine atoms in clostomicin A at positions C-4' and C-6'', contrasting with lipiarmycin's single chlorine [5].
  • Sugar Moieties: Glycosylation patterns distinguished clostomicins; clostomicin A contained a unique 2-O-methylrhamnose unit absent in lipiarmycins [1].Despite these differences, later studies confirmed that lipiarmycin A3, clostomicin B1, and tiacumicin B were identical compounds independently discovered by three research groups [1].

Chronological Development of Clostomicin Complex

The clostomicin story reflects the competitive landscape of antibiotic discovery in the 1980s:

  • 1985: Ōmura's group submits manuscripts describing clostomicins A, B1, B2, C, and D from KMR-593 [5] [8].
  • 1986: Simultaneous publication of clostomicin structures and the tiacumicin complex (Abbott Laboratories), revealing overlapping chemistry [1] [5].
  • 1987: Structural elucidation of lipiarmycins confirms clostomicin B1/lipiarmycin A3 identity, prompting patent re-filing by Abbott to claim "substantially pure" tiacumicin B [1].
  • 1990: U.S. Patent 4,918,174 issued for tiacumicin B (later fidaxomicin), validating the clostomicin structural family [1].

Table 3: Chronology of Clostomicin Complex Discovery

YearEventResearch GroupSignificance
1976Lipiarmycin discoveryLepetit (Italy)Initial description of 18-membered macrolide class
1985Clostomicin isolation from KMR-593Ōmura (Japan)Characterization of A, B1, B2, C, D components
1986Tiacumicin isolation (Dactylosporangium aurantiacum)Abbott Labs (USA)Independent discovery of tiacumicins B and C
1986Publication of clostomicin structuresJournal of AntibioticsFirst full structural data for clostomicin complex
1987Lipiarmycin structure elucidationUniversity of MilanConfirmed identity with clostomicin B1/tiacumicin B

Compound Names Mentioned in Text:

  • Clostomicin A
  • Lipiarmycin
  • Tiacumicin B
  • Fidaxomicin
  • Clostomicin B1
  • Lipiarmycin A3
  • Tiacumicin C
  • Clostomicin B2
  • Clostomicin C
  • Clostomicin D

Properties

CAS Number

106008-69-9

Product Name

Clostomicin A

IUPAC Name

[6-[[(3Z,5E,9E,13E,15E)-12-[3,5-dihydroxy-6,6-dimethyl-4-(2-methylpropanoyloxy)oxan-2-yl]oxy-11-ethyl-8-hydroxy-18-(1-hydroxyethyl)-9,13,15-trimethyl-2-oxo-1-oxacyclooctadeca-3,5,9,13,15-pentaen-3-yl]methoxy]-4-hydroxy-5-methoxy-2-methyloxan-3-yl] 3,5-dichloro-2-ethyl-4,6-dihydroxybenzoate

Molecular Formula

C52H74Cl2O18

Molecular Weight

1058 g/mol

InChI

InChI=1S/C52H74Cl2O18/c1-13-30-22-26(6)33(56)18-16-15-17-31(23-66-51-45(65-12)40(59)43(29(9)67-51)69-49(64)35-32(14-2)36(53)39(58)37(54)38(35)57)48(63)68-34(28(8)55)20-19-25(5)21-27(7)42(30)71-50-41(60)44(70-47(62)24(3)4)46(61)52(10,11)72-50/h15-17,19,21-22,24,28-30,33-34,40-46,50-51,55-61H,13-14,18,20,23H2,1-12H3/b16-15+,25-19+,26-22+,27-21+,31-17-

InChI Key

VYHICDMNVHVXOH-HSFUDZDJSA-N

SMILES

CCC1C=C(C(CC=CC=C(C(=O)OC(CC=C(C=C(C1OC2C(C(C(C(O2)(C)C)O)OC(=O)C(C)C)O)C)C)C(C)O)COC3C(C(C(C(O3)C)OC(=O)C4=C(C(=C(C(=C4O)Cl)O)Cl)CC)O)OC)O)C

Canonical SMILES

CCC1C=C(C(CC=CC=C(C(=O)OC(CC=C(C=C(C1OC2C(C(C(C(O2)(C)C)O)OC(=O)C(C)C)O)C)C)C(C)O)COC3C(C(C(C(O3)C)OC(=O)C4=C(C(=C(C(=C4O)Cl)O)Cl)CC)O)OC)O)C

Isomeric SMILES

CCC1/C=C(/C(C/C=C/C=C(\C(=O)OC(C/C=C(/C=C(/C1OC2C(C(C(C(O2)(C)C)O)OC(=O)C(C)C)O)\C)\C)C(C)O)/COC3C(C(C(C(O3)C)OC(=O)C4=C(C(=C(C(=C4O)Cl)O)Cl)CC)O)OC)O)\C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.